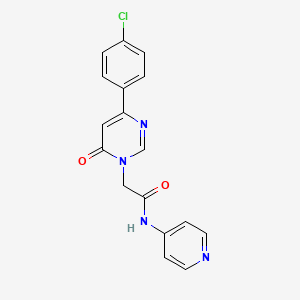

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-pyridin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2/c18-13-3-1-12(2-4-13)15-9-17(24)22(11-20-15)10-16(23)21-14-5-7-19-8-6-14/h1-9,11H,10H2,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXGWQCPCRBEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)NC3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

Formation of the Pyridinyl Acetamide Moiety: The final step involves the acylation of the pyrimidinone intermediate with a pyridinyl acetic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of gene expression, and modulation of cellular functions.

Comparison with Similar Compounds

Key Implications :

- Electron-donating ethoxy groups may reduce electrophilicity at the pyrimidinone ring compared to chloro substituents, altering reactivity and target interactions.

- Bulky side chains (e.g., tetrahydrofuran, pyridazine) may sterically hinder binding to compact active sites but improve selectivity.

Chlorophenyl- and Pyridinyl-Containing Analogues ()

- N-(4-Chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (CAS 1251672-40-8, ): Core Structure: Isothiazolo[4,5-d]pyrimidinone (vs. pyrimidinone in the target compound). Substituents: Retains 4-chlorophenyl and pyridin-4-yl groups, suggesting overlapping target profiles (e.g., kinase or protease inhibition).

Key Implications :

- The isothiazolo-pyrimidinone core increases molecular complexity and may improve binding to redox-sensitive targets. However, sulfur’s larger atomic radius could disrupt planar stacking interactions favored by pyrimidinone derivatives.

Comparative Data Table

Biological Activity

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound features a pyrimidine ring with a chlorophenyl substituent and an acetamide group, which may enhance its reactivity and solubility in various biological environments. Its molecular formula is with a molecular weight of approximately 354.8 g/mol .

Biological Activity Overview

Research indicates that 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could have therapeutic implications in treating diseases such as cancer and inflammation .

- Receptor Modulation : It interacts with certain receptors, potentially affecting signaling pathways involved in various physiological processes .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to alterations in cellular signaling pathways and biological responses.

Enzyme Inhibition Studies

In vitro studies have demonstrated that 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide can inhibit the activity of certain kinases, which are critical in cancer cell proliferation. For instance, it was found to inhibit glycogen synthase kinase 3 (GSK-3), a target implicated in various cancers and neurological disorders .

Receptor Interaction Studies

The compound has also been investigated for its interaction with muscarinic receptors, particularly M4 subtype. It was observed that it can act as a positive allosteric modulator, enhancing the receptor's response to acetylcholine . This property suggests potential applications in treating CNS disorders.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines showed that treatment with 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide resulted in significant apoptosis (programmed cell death) in breast cancer cells. The mechanism was linked to the inhibition of GSK-3β activity, leading to reduced cell survival pathways .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, the compound was tested for its effects on cognitive functions in rodent models. Results indicated improved memory retention and learning capabilities, attributed to its modulation of M4 muscarinic receptors .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide, and how do they influence its chemical reactivity?

- Structural Features :

- A pyrimidine ring substituted with a 4-chlorophenyl group at position 4 and a ketone at position 5.

- An acetamide linker connecting the pyrimidine to a pyridin-4-yl group.

- Reactivity Insights :

- The electron-withdrawing 4-chlorophenyl group enhances electrophilic substitution at the pyrimidine ring.

- The pyridin-4-yl group may participate in hydrogen bonding or π-π stacking, influencing biological interactions .

Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction parameters?

- Synthetic Steps :

Pyrimidine Core Formation : Condensation of 4-chlorophenylguanidine with β-keto esters under acidic conditions (e.g., HCl in ethanol) to form the 6-oxopyrimidine ring .

Acetamide Linkage : Coupling the pyrimidine intermediate with bromoacetyl chloride, followed by nucleophilic substitution using pyridin-4-amine .

- Critical Parameters :

- Temperature control (<60°C) to avoid decomposition of the pyrimidine ring.

- Solvent choice (e.g., DMF or THF) to balance reactivity and solubility .

Q. How is the compound characterized, and what analytical techniques validate its purity?

- Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and linker connectivity (e.g., pyridin-4-yl NH resonance at δ 8.5–9.0 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Supplementary Methods :

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

- IR spectroscopy to identify carbonyl stretches (C=O at ~1660–1680 cm⁻¹) .

Advanced Research Questions

Q. How do crystallographic data (e.g., SHELX-refined structures) inform the compound’s conformation and intermolecular interactions?

- Key Findings :

- X-ray diffraction reveals a planar pyrimidine ring with a dihedral angle of ~15° between the chlorophenyl and pyridin-4-yl groups, suggesting limited conjugation .

- Hydrogen bonds between the pyridin-4-yl NH and adjacent carbonyl oxygen stabilize the crystal lattice .

- Methodological Guidance :

- Use SHELXL for refinement of high-resolution data (R-factor < 0.05).

- Analyze packing diagrams to identify π-π interactions (e.g., between aromatic rings of neighboring molecules) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in enzyme assays)?

- Potential Causes :

- Differences in assay conditions (e.g., pH, ionic strength) affecting protonation states.

- Variability in cell membrane permeability due to solvent carriers (e.g., DMSO vs. PEG) .

- Resolution Workflow :

Standardize Assay Protocols : Use consistent buffer systems (e.g., PBS at pH 7.4).

Control Solvent Effects : Limit DMSO to <0.1% v/v.

Validate Target Engagement : Employ SPR (surface plasmon resonance) to measure direct binding kinetics .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- SAR Design :

- Pyrimidine Modifications : Introduce electron-donating groups (e.g., -OCH₃) at position 2 to enhance π-stacking with hydrophobic enzyme pockets .

- Acetamide Linker : Replace with sulfonamide or urea to modulate solubility and bioavailability .

- Experimental Approach :

- Synthesize derivatives via parallel combinatorial chemistry.

- Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.